Aliqopa

Description

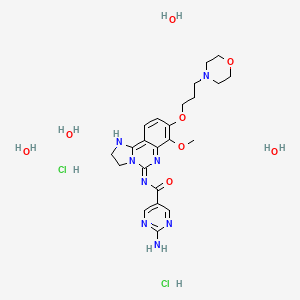

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1402152-46-8 |

|---|---|

Molecular Formula |

C23H38Cl2N8O8 |

Molecular Weight |

625.505 |

IUPAC Name |

5-Pyrimidinecarboxamide, 2-amino-N-(2,3-dihydro-7-methoxy-8-(3-(4-morpholinyl)propoxy)imidazo(1,2-C)quinazolin-5-yl)-, hydrochloride, hydrate (1:2:4) |

InChI |

InChI=1S/C23H28N8O4.2ClH.4H2O/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;;;;;/h3-4,13-14H,2,5-12H2,1H3,(H2,24,26,27)(H,28,29,32);2*1H;4*1H2 |

InChI Key |

PRZNRMHJLYLVBJ-UHFFFAOYSA-N |

SMILES |

O=C(C1=CN=C(N)N=C1)NC2=NC3=C(C=CC(OCCCN4CCOCC4)=C3OC)C5=NCCN25.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Copanlisib HCl; Copanlisib dihydrochloride; BAY 80-6946; BAY80-6946; BAY-80-6946; BAY806946; BAY-806946; BAY 806946; Copanlisib HCl hydrate; trade name Aliqopa. |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Copanlisib

PI3K Isoform Selectivity and Binding Affinity

Copanlisib (B1663552) is characterized as a pan-class I PI3K inhibitor, demonstrating inhibitory activity against all four class I isoforms: PI3K-α, PI3K-β, PI3K-γ, and PI3K-δ. drugbank.comnih.gov However, it exhibits preferential and more potent activity against the PI3K-α and PI3K-δ isoforms. harvard.edudrugbank.comdovepress.com

Predominant Inhibition of PI3K-α Isoform

Copanlisib shows potent inhibitory activity against the PI3K-α isoform. harvard.edudrugbank.commedchemexpress.com This isoform is widely expressed across various cell types and is commonly implicated in cancer cell proliferation and survival. nih.govpatsnap.com Preclinical studies have reported IC₅₀ values for copanlisib against PI3K-α in the nanomolar range. harvard.edudrugbank.commedchemexpress.com

Predominant Inhibition of PI3K-δ Isoform

Copanlisib also demonstrates potent inhibitory activity against the PI3K-δ isoform. harvard.edudrugbank.commedchemexpress.com The PI3K-δ isoform is primarily expressed in cells of hematopoietic origin, including B cells, where it plays a critical role in B-cell receptor (BCR) signaling, proliferation, and survival. harvard.edunih.govresearchgate.net Constitutive activation of the PI3K pathway, often dependent on PI3K-δ, is observed in malignant B cells. nih.govresearchgate.net Copanlisib's potent inhibition of PI3K-δ is considered crucial for its activity in B-cell malignancies. harvard.edudovepress.compatsnap.com

Reported IC₅₀ values for copanlisib against the class I PI3K isoforms are summarized in the table below:

| PI3K Isoform | IC₅₀ (nM) | Source |

| PI3K-α | 0.5 | harvard.edudrugbank.comdovepress.commedchemexpress.com |

| PI3K-δ | 0.7 | harvard.edudrugbank.comdovepress.commedchemexpress.com |

| PI3K-β | 3.7 | harvard.edudrugbank.comdovepress.commedchemexpress.com |

| PI3K-γ | 6.4 | harvard.edudrugbank.comdovepress.commedchemexpress.com |

Absence of Mammalian Target of Rapamycin (mTOR) Inhibition

While copanlisib is a potent inhibitor of class I PI3K isoforms, it exhibits significantly less potency against mTOR. harvard.edumedchemexpress.comnih.govguidetopharmacology.org The IC₅₀ value for copanlisib against mTOR has been reported to be substantially higher compared to its IC₅₀ values for the class I PI3K isoforms. harvard.edunih.gov This indicates that copanlisib primarily targets the PI3K enzymes with minimal relevant inhibition of mTOR activity at pharmacologically relevant concentrations for PI3K inhibition. nih.govnih.gov

Downstream Signaling Pathway Modulation

Inhibition of PI3K by copanlisib leads to the modulation of several downstream signaling pathways critical for the survival and function of malignant B cells. harvard.edudrugbank.comnih.govpatsnap.com The PI3K pathway is a key player in proliferation, cell survival, and angiogenesis. nih.gov

Abrogation of B-Cell Receptor (BCR) Signaling

The BCR signaling pathway is essential for the survival and proliferation of B cells, and it is often dysregulated in B-cell malignancies. nih.govnih.govfda.govresearchgate.net PI3K, particularly the PI3K-δ isoform, is a critical component of the BCR signaling cascade. nih.govresearchgate.netresearchgate.net Copanlisib inhibits key cell signaling pathways, including BCR signaling. drugbank.comaetna.comclinicaltrialsarena.com By inhibiting PI3K, copanlisib disrupts the downstream signaling of the BCR, which contributes to its anti-tumor activity in B-cell lymphomas. dovepress.comnih.govashpublications.org Inhibition of PI3K acts to counteract the mechanisms driven by BCR signaling that promote cell survival and proliferation. nih.gov

Interference with CXCR12-Mediated Chemotaxis of Malignant B Cells

Chemokine receptor type 4 (CXCR4) and its ligand CXCL12 (also known as stromal cell-derived factor 1α) play a significant role in the trafficking and retention of malignant B cells within protective tissue microenvironments. harvard.edunih.gov CXCR12-mediated chemotaxis is important for the interaction of neoplastic B cells with their microenvironment. nih.gov Copanlisib has been shown to inhibit CXCR12-mediated chemotaxis of malignant B cells. drugbank.comnih.govaetna.comclinicaltrialsarena.com This interference with chemotaxis may contribute to the redistribution of malignant lymphocytes from protective compartments to the peripheral blood. nih.govresearchgate.net

Attenuation of NFκB Signaling in Lymphoma Cell Lines

Copanlisib has been shown to inhibit NFκB signaling in lymphoma cell lines. drugbank.comahdbonline.comaetna.comtargetedonc.comdovepress.com The NFκB pathway is a key signaling cascade involved in inflammation, immunity, and cell survival, and its dysregulation contributes to the pathogenesis of various lymphomas. Inhibition of PI3K, particularly the PI3Kδ isoform involved in BCR signaling, can impact downstream pathways including NFκB. dovepress.com Studies have indicated that exposure to copanlisib can downregulate NF-κB signaling in lymphoma cell lines. ashpublications.org Resistance mechanisms to copanlisib in marginal zone lymphoma cell lines have shown upregulation of NFκB signaling pathways, further highlighting the interplay between PI3K inhibition and NFκB in the context of copanlisib activity and resistance. aacrjournals.org

Cellular Effects in Malignant Cell Models

Copanlisib demonstrates significant cellular effects in malignant cell models, primarily in B-cell lymphomas, consistent with its targeted inhibition of PI3K isoforms prevalent in these cells. drugbank.comahdbonline.comaetna.comascopubs.orgharvard.eduwikipedia.orgtargetedonc.comdovepress.comnih.govnih.gov

Induction of Apoptosis in Primary Malignant B Cell Lines

Copanlisib has been shown to induce tumor cell death by apoptosis in various tumor cell lines and xenograft models, including primary malignant B cell lines. drugbank.comahdbonline.comaetna.comwikipedia.orgtargetedonc.com The induction of apoptosis is a key mechanism by which copanlisib exerts its anti-tumor activity. drugbank.comahdbonline.comwikipedia.orgtargetedonc.com In B-cell lymphomas, the combination of copanlisib with other agents like venetoclax (B612062) has been shown to lead to increased apoptosis, potentially through the downregulation of antiapoptotic proteins like BCL-XL and MCL1. ashpublications.org Studies comparing copanlisib to other PI3K inhibitors like idelalisib (B1684644) and duvelisib (B560053) in chronic lymphocytic leukemia (CLL) cells demonstrated that copanlisib inhibited the survival of CLL cells with significantly greater efficacy, inducing higher levels of apoptosis. harvard.eduzlmsg.ch While apoptosis induction with copanlisib as monotherapy was modest in some cell lines like imatinib-sensitive GIST-T1, it was nearly absent in imatinib-resistant GIST models. aacrjournals.org

Inhibition of Malignant B Cell Proliferation

Copanlisib inhibits the proliferation of primary malignant B cell lines. drugbank.comahdbonline.comaetna.comwikipedia.orgtargetedonc.com This antiproliferative effect is a major component of its activity against hematological malignancies. harvard.edudovepress.comtandfonline.comnih.gov Copanlisib has demonstrated potent antiproliferative activity across a diverse panel of human tumor cell lines, particularly those with constitutively activated PI3K signaling. dovepress.comtandfonline.comnih.gov Several hematologic tumor cell lines were found to be particularly sensitive, with IC50 values below 10 nmol/L. dovepress.comtandfonline.com This inhibition of proliferation is thought to correlate with copanlisib's strong activity against the PI3Kα and PI3Kδ isoforms. dovepress.com Preclinical studies have shown dose-dependent antitumor activity of copanlisib as a single agent in a variety of lymphoma models, including mantle cell lymphoma (MCL), marginal zone lymphoma (MZL), chronic lymphocytic leukemia (CLL), and T-cell lymphomas. ashpublications.org The median IC50 values in B-cell lymphomas were generally lower than in T-cell lymphomas, indicating potentially higher sensitivity in B-cell malignancies. ashpublications.org

Impact on Cell Cycle Arrest Mechanisms

Summary of IC50 Values for PI3K Isoforms

Copanlisib's inhibitory potency against different class I PI3K isoforms is a key aspect of its mechanism of action. The reported IC50 values highlight its preferential activity towards PI3Kα and PI3Kδ.

Note: These values represent the concentration of copanlisib required to inhibit 50% of the enzyme activity.

Preclinical Efficacy Investigations of Copanlisib

In Vitro Studies in Diverse Cancer Cell Lines

Anti-proliferative and Pro-apoptotic Activity in Lymphoma Cell Lines

Copanlisib (B1663552) has shown marked anti-tumor activity in a variety of lymphoma cell lines, including those derived from mantle cell lymphoma (MCL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL). nih.govoncotarget.comnih.govcancer-research-network.com The compound effectively inhibits cell proliferation and induces apoptosis in these malignant B-cell lines.

Studies have reported a median half-maximal inhibitory concentration (IC50) of 22 nM for copanlisib across a panel of 17 lymphoma cell lines. nih.govnih.gov Specifically, the median IC50 was 36 nM in MZL cell lines and 22 nM in MCL cell lines. nih.govnih.gov In the CLL cell line MEC1, the IC50 was determined to be 23 nM. nih.govnih.gov Further investigations have confirmed the dose-dependent cytotoxic effects of copanlisib in both B- and T-cell lymphoma models. asco.org The pro-apoptotic activity of copanlisib is a key mechanism of its anti-tumor effect, leading to programmed cell death in cancerous lymphocytes. oncotarget.com

Table 1: Anti-proliferative Activity of Copanlisib in Lymphoma Cell Lines

| Cell Line Type | Number of Cell Lines | Median IC50 (nM) | 95% Confidence Interval (nM) |

|---|---|---|---|

| All Lymphoma | 17 | 22 | 15-98 |

| Mantle Cell Lymphoma (MCL) | 10 | 22 | 3-103 |

| Marginal Zone Lymphoma (MZL) | 6 | 36 | 6-175 |

| Chronic Lymphocytic Leukemia (CLL) | 1 | 23 | N/A |

Data sourced from studies on the preclinical activity of copanlisib in various lymphoma cell lines. nih.govnih.gov

Efficacy in Leukemic Cell Lines

The cytotoxic effects of copanlisib extend to leukemic cell lines, where it has demonstrated potent inhibition of cell survival. In primary chronic lymphocytic leukemia (CLL) cells, copanlisib inhibited cell survival with a mean IC50 concentration of 450 nM. nih.gov In the JVM-3 lymphoblastoid cell line, the IC50 for copanlisib was 2 µM in a metabolic activity assay. nih.gov These findings underscore the potential of copanlisib in the context of leukemia treatment.

Activity in Melanoma Cells with Constitutively Activated AKT

The PI3K/AKT pathway is frequently hyperactivated in melanoma, often due to mutations in BRAF or loss of the tumor suppressor PTEN. researchgate.net While specific IC50 values for copanlisib in melanoma cell lines with constitutively activated AKT are not extensively detailed in the available literature, the compound's mechanism of action suggests potential efficacy. As a potent inhibitor of PI3K, a key upstream activator of AKT, copanlisib is expected to counteract the effects of constitutive AKT activation. Preclinical studies have shown that PI3K inhibitors can be effective in PTEN-deficient cancer models. researchgate.net However, a clinical study involving patients with tumors exhibiting PTEN loss did not show significant single-agent activity for copanlisib, suggesting that the preclinical efficacy may not directly translate to all clinical contexts with PTEN loss. nih.gov Further preclinical investigations are warranted to fully elucidate the activity of copanlisib in melanoma cells with defined AKT activation status.

Comparative Cytotoxicity with Other PI3K Inhibitors

Comparative studies have highlighted the potent and, in some cases, superior cytotoxicity of copanlisib compared to other PI3K inhibitors. In a comparison with the PI3K-δ selective inhibitor idelalisib (B1684644), copanlisib demonstrated significantly greater efficacy in reducing the survival of CLL cells, with an approximately 20-fold lower IC50 value. nih.gov

In the SU-DHL-5 diffuse large B-cell lymphoma cell line, the IC50 for copanlisib in inducing apoptosis (measured by annexin (B1180172) V binding) was 30 nM, which was approximately 80 times more potent than idelalisib (IC50 of 2.4 µM). nih.gov Furthermore, copanlisib shows higher potency against all four class I PI3K isoforms compared to other clinically developed PI3K inhibitors, with a notable preference for the p110α and p110δ isoforms. clinicaltrialconnect.comresearchgate.net

Table 2: Comparative IC50 Values of Copanlisib and Other PI3K Inhibitors

| Compound | Target PI3K Isoforms | Cell Line | Assay | IC50 |

|---|---|---|---|---|

| Copanlisib | Pan-Class I (α, δ preferred) | Primary CLL Cells | Survival | 450 nM |

| Idelalisib | δ-selective | Primary CLL Cells | Survival | >10 µM |

| Copanlisib | Pan-Class I (α, δ preferred) | SU-DHL-5 (DLBCL) | Annexin V Binding | 30 nM |

| Idelalisib | δ-selective | SU-DHL-5 (DLBCL) | Annexin V Binding | 2.4 µM |

Data from a comparative study on the efficacy of PI3K inhibitors in chronic lymphocytic leukemia cells. nih.gov

In Vivo Efficacy in Animal Xenograft Models

Tumor Growth Inhibition in Immunodeficient Rodent Models

The in vitro activity of copanlisib has been substantiated by its in vivo efficacy in various animal xenograft models. In a rat xenograft model using the KPL4 breast cancer cell line, intravenous administration of copanlisib resulted in robust antitumor activity, with tumor growth inhibition (TGI) rates ranging from 77% to 100%. cancer-research-network.comresearchgate.net

In a human JEKO-1 mantle cell lymphoma xenograft model, treatment with copanlisib led to a significant reduction in tumor growth compared to the control group. Similarly, in a Merkel cell carcinoma xenograft model, copanlisib treatment attenuated tumor growth. researchgate.net These preclinical in vivo studies provide strong evidence for the anti-tumor efficacy of copanlisib in a live organism setting, supporting its translation to clinical applications.

Table 3: In Vivo Efficacy of Copanlisib in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| KPL4 | Breast Cancer | 0.5-6 mg/kg, i.v., every second day | 77%-100% Tumor Growth Inhibition |

| JEKO-1 | Mantle Cell Lymphoma | Not specified | Significant reduction in tumor growth |

| Merkel Cell Carcinoma CDX/PDX | Merkel Cell Carcinoma | Not specified | Attenuated tumor growth |

Data compiled from preclinical in vivo studies of copanlisib. cancer-research-network.comresearchgate.net

Induction of Tumor Regression in Xenograft Systems

The anti-tumor efficacy of copanlisib has been substantiated in numerous xenograft models, demonstrating its capacity to inhibit tumor growth and, in some cases, induce regression. In studies involving patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC), copanlisib treatment resulted in tumor stabilization or regression in 12 out of 33 models evaluated. oncotarget.com Similarly, in preclinical models of Merkel cell carcinoma (MCC), including both cell line-derived xenografts (CDX) and PDX models, copanlisib treatment effectively attenuated tumor growth. researchgate.net

Robust antitumor activity was also observed in a rat xenograft model of KPL4 breast cancer, where treatment led to tumor growth inhibition (TGI) rates ranging from 77% to 100%. cancer-research-network.com Preclinical studies in gastrointestinal stromal tumor (GIST) models also confirmed that single-agent copanlisib could inhibit tumor growth in vivo. aacrjournals.orgnih.gov These findings underscore the broad-spectrum, single-agent activity of copanlisib in causing tumor growth arrest and regression across diverse solid tumor xenografts. oncotarget.comresearchgate.netnih.gov

Table 1: Summary of Copanlisib Anti-Tumor Activity in Xenograft Models

| Tumor Type | Xenograft Model Type | Key Finding |

|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Patient-Derived Xenograft (PDX) | Tumor stabilization or regression in 12 of 33 models. oncotarget.com |

| Merkel Cell Carcinoma (MCC) | Cell Line-Derived (CDX) & PDX | Attenuated tumor growth. researchgate.net |

| Breast Cancer (KPL4) | Rat Xenograft | Robust antitumor activity with 77%-100% tumor growth inhibition. cancer-research-network.com |

| Gastrointestinal Stromal Tumor (GIST) | Xenograft | Inhibition of GIST growth in vivo as a single agent. aacrjournals.orgnih.gov |

Anti-Tumor Activity in Models with PIK3CA Mutations

The activation of the PI3K pathway is frequently driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. cancer-research-network.com Preclinical data has shown that copanlisib exhibits potent inhibitory activity against cell lines harboring PIK3CA-activating mutations. nih.gov However, the correlation between PIK3CA mutational status and in vivo response to copanlisib has yielded varied results.

In a comprehensive study using 33 HNSCC PDX models, no significant correlation was found between the presence of a PIK3CA mutation and the response to copanlisib. oncotarget.com Similarly, in studies of triple-negative breast cancer (TNBC) PDX models, the anti-tumor activity of copanlisib in combination with eribulin (B193375) was observed to be independent of the PIK3CA mutational status. aacrjournals.orgnih.gov These findings suggest that while PIK3CA mutations are a key mechanism for pathway activation, they may not be the sole predictor of copanlisib sensitivity in all preclinical tumor models. oncotarget.comaacrjournals.org

Efficacy in Models Exhibiting PTEN Deletions

Loss of the tumor suppressor phosphatase and tensin homolog (PTEN) is another common mechanism leading to the hyperactivation of the PI3K signaling pathway. cancer-research-network.comaacrjournals.org Preclinical studies have indicated that copanlisib shows promise in cancer models characterized by PTEN loss. nih.gov For instance, in TNBC models where PTEN deficiency is a frequent event, copanlisib demonstrated activity. aacrjournals.org The combination of copanlisib and eribulin was broadly active against TNBC PDX models, regardless of PTEN status. aacrjournals.orgnih.gov This suggests that PTEN loss, as a driver of PI3K pathway dependency, can render tumors susceptible to copanlisib's inhibitory action. aacrjournals.orgnih.gov

Response in Receptor Tyrosine Kinase Overexpression Models

The PI3K pathway is a critical downstream effector of many receptor tyrosine kinases (RTKs). researchgate.net Preclinical investigations have shown that copanlisib is effective in tumor models driven by aberrant RTK signaling. In preclinical models of gastrointestinal stromal tumor (GIST), which are driven by gain-of-function mutations in the RTKs KIT or PDGFRA, single-agent copanlisib effectively suppressed PI3K pathway activation and led to decreased cell viability and proliferation. aacrjournals.orgnih.gov This anti-tumor activity was observed irrespective of the specific type of KIT mutation. aacrjournals.orgnih.gov

Furthermore, in preclinical models of HER2-positive breast cancer, a disease defined by the overexpression of the HER2 RTK, the combination of copanlisib with the HER2-targeted antibody trastuzumab was shown to be synergistic, particularly in therapy-resistant cell lines. mdpi.com This indicates that copanlisib can effectively target the PI3K signaling node downstream of overexpressed or constitutively active RTKs.

Expression Profiling and Biomarker Correlates in Preclinical Tumor Samples

Analysis of PI3K Isoform Expression in Tumor Biopsies (e.g., FL, DLBCL)

The expression patterns of class I PI3K isoforms vary across different tissues and malignancies, influencing the therapeutic potential of isoform-targeted inhibitors like copanlisib. nih.govnih.gov In preclinical studies of B-cell malignancies, specific expression profiles have been identified. Analysis of follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL) patient samples revealed a distinct pattern of PI3K isoform expression. nih.gov

The PI3Kδ isoform was identified as the dominant isoform in both FL and DLBCL, with expression rates of 87% and 96%, respectively. nih.gov The PI3Kα isoform also showed notable expression, although it was significantly higher in DLBCL (62%) compared to FL (18%). nih.gov In contrast, PI3Kα and PI3Kβ are more ubiquitously expressed across various tissues. nih.gov This high expression of the δ and α isoforms in lymphoma subtypes provides a strong rationale for the use of copanlisib, which preferentially targets these two isoforms. nih.govnih.govcancer-research-network.com

Table 2: PI3K Isoform Expression in Preclinical Lymphoma Samples

| Lymphoma Subtype | PI3K Isoform | Expression Rate (%) |

|---|---|---|

| Follicular Lymphoma (FL) | PI3Kδ | 87% nih.gov |

| Follicular Lymphoma (FL) | PI3Kα | 18% nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | PI3Kδ | 96% nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | PI3Kα | 62% nih.gov |

Correlation of PI3K Isoform Expression with Preclinical Disease Aggressiveness

The level of PI3K pathway activation often correlates with a more aggressive disease phenotype in various cancers. mdpi.com In preclinical models, factors that enhance PI3K signaling, such as the loss of PTEN functionality, have been linked to increased aggressiveness. mdpi.com In DLBCL, constitutive activation of the PI3K pathway, often driven by chronic B-cell receptor signaling or PTEN deficiency, is a hallmark of this aggressive disease. researchgate.net

Preclinical Pharmacokinetics and Toxicology of Copanlisib

Absorption and Distribution Characteristics in Animal Models

Following intravenous administration, copanlisib (B1663552) exhibits wide distribution in animal models. The extent of its distribution is influenced by its binding to plasma proteins and its partitioning into various tissues.

In vitro studies across different species have characterized the plasma protein binding of copanlisib. The binding is extensive, with the unbound fraction being relatively low, indicating that a significant portion of the drug in circulation is bound to proteins like albumin. The blood-to-plasma ratio, which indicates the partitioning of the drug between red blood cells and plasma, has also been determined in several species.

| Species | Unbound Fraction in Plasma (%) | Blood-to-Plasma Ratio |

|---|---|---|

| Mouse | 10.3 - 11.2 | 1.18 - 1.25 |

| Rat | 10.7 - 11.4 | 1.53 - 1.62 |

| Dog | 17.0 - 18.2 | 1.08 - 1.14 |

A quantitative whole-body autoradiography (QWBA) study in male pigmented rats using radiolabeled [14C]-copanlisib provided detailed insights into its tissue distribution. After a single intravenous bolus injection, radioactivity was rapidly and widely distributed throughout the body. The highest concentrations of radioactivity were observed in excretory organs such as the liver, kidney cortex, and the contents of the gastrointestinal tract. Moderate levels were found in the spleen, adrenal gland, and bone marrow. Notably, radioactivity in the brain and spinal cord was low, suggesting limited penetration across the blood-brain barrier. In pregnant rats, it was observed that approximately 1.5% of the radioactivity associated with copanlisib and its metabolites crossed the placenta. researchgate.net

Metabolic Pathways and Metabolite Characterization in Preclinical Systems

The biotransformation of copanlisib has been investigated in preclinical systems, revealing that the compound is extensively metabolized. In vitro studies using liver microsomes from rats, dogs, and humans have shown that the metabolic pathways are primarily oxidative. These pathways include hydroxylation, oxidation, reduction, and oxidative dealkylation. magtechjournal.com

The metabolism of copanlisib is predominantly mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP3A as the major enzyme responsible for its biotransformation, accounting for over 90% of its metabolism. nih.govnih.gov A minor contribution from CYP1A1, accounting for less than 10% of metabolism, has also been noted. nih.govnih.gov The metabolic profile is qualitatively similar across species, including rats, dogs, and humans, indicating that these animal models are relevant for studying the drug's human metabolism.

Several metabolites of copanlisib have been identified, with the morpholinone metabolite, known as M-1, being the only major circulating metabolite found in plasma. This metabolite is formed through the oxidation of the morpholine (B109124) ring of the parent compound. The M-1 metabolite is pharmacologically active and demonstrates inhibitory activity against PI3K isoforms that is comparable to that of copanlisib itself.

| Compound | PI3K-α (nM) | PI3K-β (nM) | PI3K-δ (nM) | PI3K-γ (nM) |

|---|---|---|---|---|

| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |

| Metabolite M-1 | 1.5 | 5.8 | Not Reported | Not Reported |

Excretion Mechanisms and Routes in Animal Studies

The elimination of copanlisib and its metabolites from the body has been characterized in animal mass balance studies. Following a single intravenous administration of radiolabeled [14C]-copanlisib to rats, the primary route of excretion was found to be via the feces.

A mass balance study in bile-duct cannulated rats demonstrated that biliary excretion is a significant pathway for elimination. Over 48 hours, a substantial portion of the administered radioactive dose was recovered in the bile. The remainder of the dose was primarily recovered in the feces, with a smaller fraction excreted in the urine. This indicates a dual elimination pathway involving both hepatobiliary excretion and, to a lesser extent, renal excretion.

| Excretion Route | Percentage of Administered Dose (%) | Time Period |

|---|---|---|

| Bile | ~63% | 0-48 hours |

| Urine | ~16% | 0-168 hours |

| Feces | ~20% | 0-168 hours |

Safety Pharmacology Studies in Non-Human Species

As part of its preclinical safety assessment, copanlisib underwent a series of safety pharmacology studies to evaluate its potential effects on vital physiological functions. These studies were conducted in non-human species, primarily rats and dogs, and focused on the cardiovascular, central nervous, and respiratory systems.

The cardiovascular effects of copanlisib were investigated in detail due to the role of the PI3K pathway in vascular function. Preclinical evidence from laboratory animals pointed towards an effect of peripheral vasoconstriction following administration of the compound. magtechjournal.com

A dedicated cardiovascular safety study was conducted in conscious beagle dogs instrumented for telemetry. Following a 1-hour intravenous infusion of copanlisib, dose-dependent and transient increases in blood pressure were observed. The mean arterial pressure (MAP) showed a notable increase, which peaked near the end of the infusion and subsequently returned toward baseline levels. A compensatory decrease in heart rate was also noted at higher doses. There were no significant effects on electrocardiogram (ECG) intervals, including the QT interval, at the doses tested.

| Dose Level | Maximum Mean Increase in MAP (mmHg) | Maximum Mean Decrease in Heart Rate (bpm) |

|---|---|---|

| Low Dose | +16 | -10 |

| Mid Dose | +30 | -22 |

| High Dose | +41 | -34 |

Metabolic System Perturbations (e.g., Insulin (B600854) Resistance)

Preclinical studies in rats identified notable effects on glucose homeostasis following the administration of copanlisib. fda.gov The primary finding was the induction of insulin resistance, evidenced by an increase in HbA1c. fda.gov This was accompanied by altered glucose metabolism, including reduced plasma concentrations of glucose and hydroxybutyrate. fda.gov These findings are consistent with the known role of the PI3K pathway, particularly the PI3K-α isoform, in insulin signaling. clinicaltrials.gov Inhibition of this pathway is expected to interfere with glucose uptake and metabolism, leading to transient hyperglycemia. ucl.ac.uknih.gov In preclinical models, this on-target effect was observed and characterized as a dose-dependent, transient elevation in plasma glucose. ucl.ac.uk Further investigations in clinical settings confirmed that peak plasma exposure to copanlisib positively correlated with transient hyperglycemia post-infusion. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Insulin Resistance | Increased HbA1c | fda.gov |

| Glucose Homeostasis | Reduced plasma concentrations of glucose | fda.gov |

| Ketone Bodies | Reduced plasma concentrations of hydroxybutyrate | fda.gov |

Gastrointestinal Motility Changes

While specific preclinical studies on gastrointestinal motility were not detailed, observations from general toxicology studies and clinical trials suggest an effect on gastrointestinal function. In clinical studies, diarrhea was a frequently reported adverse event, although severe gastrointestinal toxicities like colitis were noted to be less common with copanlisib compared to other orally administered PI3K inhibitors. clinicaltrials.govnih.govnih.gov This lower incidence of severe events may be related to the intravenous route of administration and intermittent dosing schedule of copanlisib. clinicaltrials.gov The occurrence of diarrhea implies a potential for altered gastrointestinal motility.

Renal Function and Electrolyte Excretion Modulation

Preclinical repeat-dose toxicology studies in rats revealed copanlisib-related effects on the renal system. fda.gov Key findings included increased kidney weights and alterations in urinary parameters. fda.gov Urinalysis showed the presence of glucose, blood, and erythrocytes, along with a decreased urinary pH. fda.gov Despite these findings, pharmacokinetic studies indicate that renal excretion is not the primary elimination pathway for the drug. onclive.com In a human mass balance study, only about 22% of the administered radioactive dose was recovered in the urine, with the majority (approximately 64%) being excreted in the feces. onclive.com This suggests that while renal function can be modulated by the drug, hepatic biotransformation and biliary excretion are the predominant routes of clearance. onclive.com

Central Nervous System Depressant Effects

Copanlisib has been shown to cross the blood-brain barrier. clinicaltrials.gov Preclinical CNS safety pharmacology studies in rats identified several dose-dependent behavioral and physiological effects. clinicaltrials.gov At doses of 18 mg/m² and higher, observed effects included reduced muscle tone and hypoactivity, which are indicative of CNS depressant effects. clinicaltrials.gov Other behavioral abnormalities noted at this dose level included stereotypic licking, swaying gait, and vocalization upon touch. clinicaltrials.gov At higher doses (54 mg/m²), additional CNS effects were observed, such as piloerection, ptosis, salivation, splayed limbs, backward walking, and a delayed response on a hot-plate test, further confirming moderate CNS penetration and activity. clinicaltrials.gov

| Dose Level | Observed CNS Effects | Reference |

|---|---|---|

| ≥18 mg/m² | Reduced muscle tone, hypoactivity, stereotypic licking, swaying gait, vocalization upon touch | clinicaltrials.gov |

| 54 mg/m² | Piloerection, ptosis, salivation, splayed limbs, backward walking, stereotypic chewing, delayed hot-plate response | clinicaltrials.gov |

Repeat-Dose Toxicology and Target Organ Toxicity in Preclinical Species

Repeat-dose toxicology studies in rats and dogs identified several key target organs for copanlisib-related toxicity.

Lymphoid and Hematopoietic System Effects

The lymphoid and hematopoietic systems were identified as primary targets of copanlisib toxicity in preclinical species. fda.gov In rats, evidence of immunosuppression and toxic effects on myelopoiesis was observed. fda.gov In dogs, repeat-dose administration led to immunosuppression and adverse effects on hematological parameters, including decreases in red blood cells, packed cell volume, lymphocytes, and basophils. fda.gov These findings are consistent with the mechanism of action of PI3K inhibitors, particularly the inhibition of the PI3K-δ isoform, which is predominantly expressed in hematopoietic tissues and plays a crucial role in the function and survival of immune cells. selleckchem.com

Hepatic and Renal System Impact

The liver and kidneys were also identified as target organs in preclinical repeat-dose toxicity studies. fda.gov In rats, hepatic effects included increased liver weights and elevated levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP). fda.gov A delayed onset of hepatotoxicity was also noted, with an increased incidence of focal liver necrosis and eosinophilia observed at the end of the recovery period in high-dose groups. fda.gov As mentioned in section 4.4.4, renal effects in rats included increased kidney weights and changes in urine composition. fda.gov In dogs, severe injection site toxicity was a primary finding, which in some cases impaired mobility. fda.gov

| System/Organ | Animal Species | Key Findings | Reference |

|---|---|---|---|

| Lymphoid & Hematopoietic | Rat, Dog | Immunosuppression, toxic effects on myelopoiesis, decreased red blood cells and lymphocytes | fda.gov |

| Hepatic | Rat | Increased liver weights, elevated AST, ALT, ALP, delayed onset of focal liver necrosis | fda.gov |

| Renal | Rat | Increased kidney weights, altered urine parameters (glucose, blood, decreased pH) | fda.gov |

Effects on Dental and Skeletal Development (e.g., Bone/Femorotibial Growth Plates)

Preclinical data regarding the specific effects of copanlisib on dental and skeletal development, including bone and femorotibial growth plates, are not detailed in the available toxicological assessments. Standard repeat-dose toxicity studies did not highlight specific findings related to these tissues.

Cardiac System Observations

In preclinical safety pharmacology studies, copanlisib has been observed to have effects on the cardiovascular system. Administration of copanlisib to laboratory animals resulted in a transient decrease in blood pressure. fda.gov Additionally, preclinical evidence has suggested a direct effect on the vasculature, with observations of peripheral vasoconstriction following copanlisib administration. nih.gov

Reproductive System Effects in Male and Female Animals

Repeat-dose toxicity studies conducted in rats and dogs have identified the reproductive organs as targets of copanlisib toxicity. The observed effects were noted as being not reversible. fda.gov

In male rats and dogs, findings included adverse effects on the testes, such as germinal epithelial degeneration, decreased weight, and/or tubular atrophy. fda.gov Other observed effects in male rats included spermatic debris in the epididymides and decreased weight of the epididymides, reduced secretion and decreased weight of the prostate, and decreased seminal vesicle weights. fda.gov

In female rats, copanlisib administration led to atrophy of the uterus and vagina, as well as decreased ovarian weight and atrophic corpora lutea. fda.gov

The following table summarizes the preclinical findings on the reproductive systems of male and female animals.

| Sex | Animal Model | Observed Effects |

| Male | Rat | Testes: Germinal epithelial degeneration, decreased weightEpididymides: Spermatic debris, decreased weightProstate: Reduced secretion, decreased weightSeminal Vesicles: Decreased weight |

| Male | Dog | Testes: Germinal epithelial degeneration, decreased weight, and/or tubular atrophy |

| Female | Rat | Uterus: AtrophyOvaries: Decreased weight, atrophic corpora luteaVagina: Atrophy |

Genotoxicity and Phototoxicity Assessments

Copanlisib has been evaluated for its potential to cause genetic damage and for its phototoxic potential through a series of in vitro and in vivo assays. fda.gov

Genotoxicity: Copanlisib was found to be non-mutagenic in an in vitro bacterial reverse mutation assay (Ames test). In an in vitro forward cell mutation assay using mouse lymphoma L5178Y cells, copanlisib did not increase the number of mutant colonies. Furthermore, in an in vivo micronucleus test in mice, a single intravenous administration of copanlisib did not result in a biologically relevant or statistically significant increase in micronucleated polychromatic erythrocytes (PCE) or normochromatic erythrocytes (NCE) in the bone marrow. fda.gov These results indicate that copanlisib did not exhibit mutagenic or clastogenic potential in the conducted assays. fda.gov

Phototoxicity: The phototoxic potential of copanlisib dihydrochloride (B599025) was assessed in an in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test. The results of this assay indicated that copanlisib is a non-phototoxic compound. fda.gov

The table below summarizes the genotoxicity and phototoxicity assessments of copanlisib.

| Assay Type | Test System | Result |

| Genotoxicity | ||

| In Vitro Reverse Mutation Assay | Salmonella typhimurium and Escherichia coli (Ames Test) | Negative |

| In Vitro Forward Cell Mutation Assay | Mouse Lymphoma L5178Y cells | Negative |

| In Vivo Clastogenicity Assay | Mouse Bone Marrow Micronucleus Test | Negative |

| Phototoxicity | ||

| In Vitro 3T3 NRU Phototoxicity Test | 3T3 Cells | Non-phototoxic |

Embryo-Fetal Developmental Toxicity in Animal Reproduction Studies

Based on findings from animal reproduction studies and its mechanism of action, copanlisib has the potential to cause fetal harm. fda.gov

In an embryo-fetal development study in rats, pregnant animals were administered intravenous doses of copanlisib during the period of organogenesis. Administration of copanlisib at a dose of 3 mg/kg/day resulted in maternal toxicity and was not compatible with the survival of any live fetuses. fda.gov At a lower dose of 0.75 mg/kg/day, which corresponds to approximately 12% of the recommended human dose based on body surface area, copanlisib was also maternally toxic. fda.gov This dose level resulted in embryo-fetal death, as evidenced by an increase in resorptions, increased post-implantation loss, and a decreased number of live fetuses. fda.gov

The following table details the findings of the embryo-fetal developmental toxicity study in rats.

| Dose Level (mg/kg/day) | Maternal Toxicity | Embryo-Fetal Effects |

| 3 | Present | No live fetuses |

| 0.75 | Present | Increased resorptions, increased post-implantation loss, decreased number of live fetuses |

Analytical and Research Methodologies for Copanlisib Study

Spectroscopic and Chromatographic Techniques for Compound Characterization

The structural confirmation and purity assessment of copanlisib (B1663552) rely on a combination of sophisticated spectroscopic and chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a central technique for separating copanlisib from impurities and its internal standard during analysis. srce.hrresearchgate.net Chromatographic resolution has been successfully achieved on columns such as the Hypersil Gold C18 and Atlantis dC18. researchgate.netnih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Technique | HPLC-UV | LC-MS/MS |

| Column | Hypersil Gold C18 (250 x 4.0 mm, 5 µm) | Atlantis dC18 |

| Mobile Phase | Binary gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile | Isocratic mobile phase |

| Flow Rate | 0.8 mL/min | 0.90 mL/min |

| Detection | UV at 310 nm | Tandem Mass Spectrometry |

| Retention Time (Copanlisib) | 6.60 min | 0.98 min |

| Internal Standard | Enasidenib | Idelalisib (B1684644) |

| Retention Time (IS) | 7.80 min | 0.93 min |

| Total Run Time | 10 min | 2.50 min |

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For copanlisib (C₂₃H₂₈N₈O₄), an IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features. Key expected vibrations include:

N-H stretching from the secondary amide and primary amine groups.

C-H stretching from the aromatic (quinazoline, pyrimidine) and aliphatic (propoxy, morpholine (B109124), dihydroimidazo) moieties.

C=O stretching from the amide carbonyl group, which is a strong and readily identifiable peak.

C=N and C=C stretching within the aromatic and heteroaromatic ring systems.

C-O stretching from the methoxy and ether linkages.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations of the non-polar bonds in the molecule's backbone, offering detailed insights into the skeletal structure of the fused heterocyclic rings. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The structure of copanlisib contains extensive conjugated systems of π-electrons within its imidazoquinazoline and pyrimidine rings. These chromophores absorb ultraviolet light, causing π → π* electronic transitions. An HPLC method developed for copanlisib utilizes a UV detector set at a maximum absorbance wavelength (λmax) of 310 nm, confirming that the compound absorbs significantly in the UV region. srce.hr A full UV-Vis spectrum would provide a characteristic pattern of absorbance maxima that can be used for identification and quantification purposes. caltech.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of organic molecules.

¹H-NMR (Proton NMR) would provide detailed information about the chemical environment of every proton in the copanlisib molecule. The spectrum would be expected to show distinct signals in the aromatic region for the protons on the quinazoline and pyrimidine rings, as well as signals in the aliphatic region for the protons of the methoxy, propoxy, morpholine, and dihydroimidazo groups. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to confirm the connectivity of the structure.

¹³C-NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. A ¹³C-NMR spectrum of copanlisib would display a unique signal for each chemically distinct carbon atom. This includes characteristic shifts for the carbonyl carbon of the amide, carbons in the aromatic and heteroaromatic rings, and the aliphatic carbons of the ether and morpholine functionalities, thereby confirming the complete carbon framework of the compound.

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of copanlisib, as well as for structural characterization through fragmentation analysis. High-resolution mass spectrometry can provide the exact mass of the molecule, which for copanlisib is 480.2234. medkoo.com

When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for quantification. In preclinical studies, the MS/MS ion transition monitored for copanlisib was m/z 481.31 → 128.00. nih.govsemanticscholar.org This transition represents the fragmentation of the protonated parent molecule ([M+H]⁺) into a specific product ion, a process used for selective monitoring and quantification. nih.gov Studies have also used LC-MS/MS to identify various in vitro metabolites of copanlisib, which are formed through processes like oxidation, hydroxylation, and N-oxidation. researchgate.net

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure compound. This method serves to verify the empirical formula of copanlisib against its theoretical composition derived from its molecular formula, C₂₃H₂₈N₈O₄. The experimentally determined percentages must align closely with the calculated values to confirm the compound's elemental integrity and purity. medkoo.com

| Element | Molecular Formula | Molecular Weight | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₂₃H₂₈N₈O₄ | 480.52 | 57.49 |

| Hydrogen (H) | 5.87 | ||

| Nitrogen (N) | 23.32 | ||

| Oxygen (O) | 13.32 |

Quantitative Bioanalytical Methods for Preclinical Research

To support preclinical research, such as pharmacokinetic studies, robust and validated bioanalytical methods are required to accurately measure the concentration of copanlisib in biological matrices like plasma and dried blood spots (DBS). researchgate.netnih.gov Both HPLC with UV detection and LC-MS/MS have been developed and validated for this purpose according to regulatory guidelines. srce.hrnih.gov

The validation process ensures the method is reliable and reproducible by assessing several key parameters. For instance, a validated HPLC-UV method demonstrated linearity over a concentration range of 50 to 5000 ng/mL in mouse plasma. srce.hrresearchgate.net An LC-MS/MS method for mouse DBS showed a broader calibration range of 1.01 to 4,797 ng/mL. nih.gov These methods involve an initial extraction of copanlisib from the biological sample, typically using liquid-liquid extraction with a solvent like ethyl acetate, followed by chromatographic separation and detection. srce.hrnih.gov The accuracy and precision of these methods are confirmed at multiple concentration levels to ensure the data generated from preclinical studies is dependable. researchgate.net

| Validation Parameter | HPLC-UV Method (Mouse Plasma) | LC-MS/MS Method (Mouse DBS) |

|---|---|---|

| Linearity Range | 50 - 5000 ng/mL | 1.01 - 4797 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 | 0.997 |

| Intra-day Precision (RSD) | Within 7.59% | Not specified |

| Inter-day Precision (RSD) | Within 7.59% | Not specified |

| Accuracy (RE) | 0.97 - 1.07% | Met acceptance criteria |

| Sample Extraction | Liquid-Liquid Extraction (Ethyl acetate) | Liquid-Liquid Extraction |

| Stability Assessed | Bench-top, Auto-sampler, Freeze/thaw cycles, Long-term (-80°C) | Not specified |

Validated High-Performance Liquid Chromatography (HPLC) for Quantification in Biological Matrices (e.g., Mouse Plasma)

A validated high-performance liquid chromatography (HPLC) method has been established for the quantification of copanlisib in mouse plasma, proving essential for pharmacokinetic studies. srce.hrnih.gov This method involves a liquid-liquid extraction process to isolate copanlisib and an internal standard (IS), such as enasidenib, from the plasma matrix. srce.hrnih.govresearchgate.net

The chromatographic separation is typically achieved on a C18 column, such as the Hypersil Gold C18, maintained at a controlled temperature. srce.hrnih.govresearchgate.net A binary gradient mobile phase, consisting of an ammonium formate buffer and acetonitrile, is used to elute the compounds. srce.hrnih.gov Detection is carried out using a photo-diode array detector at a specific wavelength, for instance, λmax 310 nm. srce.hrnih.gov This method has demonstrated a total run time of 10 minutes, with copanlisib and the internal standard eluting at distinct retention times. srce.hrnih.gov The application of this validated HPLC method has been successfully demonstrated in pharmacokinetic studies in mice. srce.hrnih.govresearchgate.net

Table 1: HPLC Method Parameters for Copanlisib Quantification in Mouse Plasma

| Parameter | Details |

|---|---|

| Extraction Method | Liquid-liquid extraction with ethyl acetate srce.hrnih.gov |

| Biological Matrix | Mouse Plasma srce.hrnih.gov |

| Column | Hypersil Gold C18 (250 x 4.0 mm, 5 µm) researchgate.net |

| Mobile Phase | Binary gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile srce.hrnih.gov |

| Flow Rate | 0.8 mL/min srce.hrnih.gov |

| Detector | Photo-Diode Array (PDA) at 310 nm srce.hrnih.gov |

| Retention Time (Copanlisib) | 6.60 min srce.hrnih.gov |

| Retention Time (IS - Enasidenib) | 7.80 min srce.hrnih.gov |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) Applications

For enhanced sensitivity and selectivity, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) methods have been developed and validated for the quantification of copanlisib. nih.gov These methods are applicable to various biological matrices, including mouse plasma and dried blood spots. nih.govnih.gov

The sample preparation typically involves a liquid-liquid extraction using ethyl acetate. nih.govtandfonline.com Chromatographic separation is performed on columns like the HyPURITY C18 or Ascentis Express RP-amide using an isocratic mobile phase, which can consist of a mixture of formic acid or ammonium acetate in water and acetonitrile. nih.govtandfonline.com The total analytical run time is notably rapid, often around 2.5 minutes. tandfonline.com

Detection is achieved by a triple quadrupole mass spectrometer operating in the multiple-reaction-monitoring (MRM) mode with positive electrospray ionization. tandfonline.com Specific precursor-to-product ion transitions are monitored for copanlisib (e.g., m/z 481.1 → 360.1 or m/z 481.31 → 128.00) and the internal standard. nih.govnih.gov These highly selective and sensitive LC-MS/MS methods have been successfully applied to pharmacokinetic studies in mice. nih.govtandfonline.com

Table 2: LC-ESI-MS/MS Method Parameters for Copanlisib Quantification

| Parameter | Details |

|---|---|

| Extraction Method | Liquid-liquid extraction nih.govtandfonline.com |

| Biological Matrices | Mouse Plasma, Dried Blood Spots (DBS) nih.govnih.gov |

| Chromatography Column | HyPURITY C18, Ascentis Express RP-amide nih.govtandfonline.com |

| Mobile Phase | Isocratic (e.g., 0.2% formic acid-acetonitrile; 25:75, v/v) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) tandfonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) tandfonline.com |

| Ion Transition (Copanlisib) | m/z 481.1 → 360.1 nih.gov |

| Ion Transition (IS - Enasidenib) | m/z 474.0 → 456.0 nih.gov |

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of analytical methods for copanlisib quantification is performed in accordance with regulatory guidelines, such as those from the FDA, to ensure the reliability of the data. nih.govnih.govtandfonline.com Key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification. globalresearchonline.netunodc.org

Linearity : The calibration curve for copanlisib has been shown to be linear over specific concentration ranges. For the HPLC method, linearity was established from 50 to 5000 ng/mL with a high correlation coefficient (r² ≥ 0.998). srce.hrnih.gov For LC-MS/MS methods, linear ranges such as 3.59-3588 ng/mL and 4.41-1029 ng/mL have been reported. nih.govtandfonline.com

Accuracy and Precision : Both intra- and inter-day accuracy and precision studies are conducted at multiple quality control (QC) concentrations. The results for these studies have consistently been within the acceptable limits defined by regulatory standards. nih.govnih.gov For instance, one LC-MS/MS method reported intra-assay accuracy ≤108% and precision ≤6.23%, with inter-assay accuracy ≤107% and precision ≤6.13%. tandfonline.com

Limits of Detection (LOD) and Quantification (LOQ) : The LOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. globalresearchonline.netscielo.br For the HPLC method, the lower limit of quantification (LLOQ) was determined to be 50 ng/mL. researchgate.net

Stability : The stability of copanlisib is assessed under various conditions, including bench-top, in the auto-sampler, through freeze-thaw cycles, and long-term storage, to ensure sample integrity. nih.gov Studies have shown copanlisib to be stable in mouse plasma for at least one month. nih.gov

Table 3: Summary of Validation Parameters for Copanlisib Analytical Methods

| Validation Parameter | HPLC Method | LC-MS/MS Method |

|---|---|---|

| Linearity Range | 50 - 5000 ng/mL srce.hrnih.gov | 3.59 - 3588 ng/mL nih.gov |

| Correlation Coefficient (r²) | ≥ 0.998 srce.hrnih.gov | Not specified, but meets criteria |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL researchgate.net | 3.59 ng/mL nih.gov |

| Intra-day Precision (%RSD) | Within acceptable limits nih.gov | ≤ 6.23% tandfonline.com |

| Inter-day Precision (%RSD) | Within acceptable limits nih.gov | ≤ 6.13% tandfonline.com |

| Intra-day Accuracy (%RE) | Within acceptable limits nih.gov | ≤ 108% tandfonline.com |

| Inter-day Accuracy (%RE) | Within acceptable limits nih.gov | ≤ 107% tandfonline.com |

Development and Application of In Vitro and In Vivo Experimental Models

The preclinical evaluation of copanlisib's antitumor activity has been conducted using a variety of in vitro and in vivo experimental models.

In Vitro Models : A wide range of human cancer cell lines have been used to assess the dose-dependent antitumor activity of copanlisib. These include cell lines derived from various B-cell and T-cell lymphomas, such as mantle cell lymphoma (MCL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL). nih.gov Additionally, its activity has been evaluated in gastrointestinal stromal tumor (GIST) cell lines that are both sensitive and resistant to imatinib (B729). aacrjournals.org These in vitro studies are crucial for determining the direct antiproliferative and pro-apoptotic effects of the compound on cancer cells and for identifying potential synergistic combinations with other drugs, such as venetoclax (B612062). nih.govaacrjournals.org

In Vivo Models : The antitumor efficacy of copanlisib has been confirmed in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.govaacrjournals.org For example, the JEKO-1 MCL xenograft model and the SSK41 MZL xenograft model have been used to demonstrate a significant reduction in tumor growth in treated animals compared to control groups. nih.gov Syngeneic mouse models, such as those using MC38 and CT26 colorectal cancer cells, have also been employed to study the immunomodulatory effects of copanlisib, showing increased tumor infiltration of activated T cells and macrophages. researchgate.net These in vivo models provide critical information on the drug's efficacy in a more complex biological system. nih.govaacrjournals.orgresearchgate.net

Computational and Bioinformatic Approaches in PI3K Pathway Research

Computational modeling and bioinformatics are increasingly vital tools for understanding the complex PI3K/AKT/mTOR signaling pathway and its role in cancers like melanoma. nih.govplos.org These in silico approaches allow researchers to simulate the intricate biochemical interactions within this pathway and analyze the cascade of reactions that contribute to tumor development. nih.govplos.org

By developing computational models, scientists can analyze the dynamic and complex cross-talk between the PI3K/AKT and MAPK pathways, which are often co-activated in cancer. nih.gov These models serve as virtual laboratories to study the effects of potential inhibitors and to understand mechanisms of drug resistance. plos.orgnih.gov For instance, computational tools can predict the binding affinities of compounds like Antrocin to key proteins in the pathway, such as PI3K, BRAF, and MEK, helping to identify promising multi-target therapeutic candidates. mdpi.com This computational approach can accelerate the drug discovery process and aid in the development of novel compounds designed to overcome tumor cell resistance to conventional therapies. nih.govplos.org

Mechanistic Foundations of Combination Therapeutic Strategies and Resistance

Rationale for Combined PI3K Inhibition with Other Agents from Preclinical Data

Preclinical studies provide a strong rationale for combining copanlisib (B1663552) with other anti-cancer agents, often demonstrating synergistic effects and the potential to overcome resistance mechanisms. The aberrant activation of the PI3K-AKT-mTOR pathway is common in many cancers, contributing to cell growth, survival, and resistance to various therapies ashpublications.orgaacrjournals.org. Targeting this pathway with copanlisib in combination with agents that act on different pathways or enhance anti-tumor immunity has shown promising results in preclinical models.

Synergistic Effects with Standard Chemotherapeutic Agents

Preclinical data suggest that combining copanlisib with standard chemotherapeutic agents can lead to synergistic anti-tumor effects. For instance, studies have explored combinations with agents like eribulin (B193375) and bendamustine. In triple-negative breast cancer patient-derived xenograft models, copanlisib enhanced the cytotoxicity of eribulin, leading to improved tumor growth inhibition compared to single-agent treatment. This was associated with enhanced mitotic arrest and apoptotic induction aacrjournals.org. The combination was effective regardless of PI3K pathway alteration, PTEN status, or sensitivity to eribulin monotherapy aacrjournals.org. Similarly, in vitro studies with idelalisib (B1684644), another PI3K inhibitor, showed augmented DNA damage when combined with bendamustine, providing a rationale for combining PI3K inhibitors with chemotherapy tandfonline.comnih.gov.

Combination with Immune-Checkpoint Inhibitors in Preclinical Models

The combination of copanlisib with immune-checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies, has demonstrated synergy and favorable anti-tumor immune responses in preclinical solid tumor models aacrjournals.orgresearchgate.netresearchgate.netaacrjournals.orgnih.gov. PI3K pathway inhibition can modulate the tumor microenvironment, potentially reducing immunosuppressive cells like T-regulatory cells (Tregs) and enhancing the activity of anti-tumor immune cells ashpublications.orgaacrjournals.orgresearchgate.netresearchgate.net. In a diffuse large B-cell lymphoma (DLBCL) mouse model, copanlisib effectively reduced immunosuppressive tumor-infiltrating Tregs, and its combination with a surrogate anti-mouse PD-1 blocker showed significant in vivo responses ashpublications.org. Pulsatile PI3K inhibition with copanlisib demonstrated immunomodulatory activity and, when combined with a PD-1 inhibitor, led to complete tumor regression in ICI-resistant models and the generation of tumor-specific memory T cells in some cases aacrjournals.orgaacrjournals.org. These findings support the potential of this combination to improve response to ICIs and overcome resistance aacrjournals.orgaacrjournals.org.

Potentiation with BCL-2 Inhibitors

Preclinical studies have shown that copanlisib can synergize with BCL-2 inhibitors, such as venetoclax (B612062), particularly in B-cell lymphomas nih.govresearchgate.netdovepress.comdovepress.comhaematologica.org. A combination screening identified venetoclax as a strong partner for copanlisib in B-cell lymphoma cell lines nih.govdovepress.comdovepress.com. This combination has been validated in xenograft models and primary cells, demonstrating increased induction of apoptosis nih.govresearchgate.net. The synergistic effect is likely sustained by the reduction of antiapoptotic proteins like MCL1 and BCL-XL nih.govresearchgate.net. Concurrent BCL-2 and PI3K inhibition has also shown the ability to overcome acquired venetoclax resistance in vitro dovepress.comdovepress.com.

Concurrent Targeting with Other Kinase Inhibitors (e.g., BTK, MEK)

Combining copanlisib with inhibitors targeting other kinase pathways, such as BTK and MEK, has also been explored in preclinical settings. In activated B-cell-like DLBCL (ABC-DLBCL) cell lines, the combination of an IRAK4 inhibitor with BTK inhibitors or copanlisib synergistically inhibited NF-κB activation and cell viability aacrjournals.orgresearchgate.net. The combination of IRAK4 inhibition with copanlisib also showed synergistic anti-tumor activity in ABC-DLBCL PDX models researchgate.net. Furthermore, the combination of copanlisib with the allosteric MEK inhibitor refametinib (B612215) has demonstrated synergy in various cancer cell lines, including colorectal cancer and non-small cell lung cancer, suggesting that dual inhibition of the PI3K and MAPK pathways can be a promising approach oncotarget.comnih.govaacrjournals.orgnih.govtmc.edu. However, achieving a tolerable and effective dose for the combination of copanlisib and refametinib in clinical trials has been challenging nih.gov.

Characterization of Acquired and Inherent Drug Resistance Mechanisms in Preclinical Studies

Drug resistance, both inherent and acquired, is a significant challenge in cancer therapy, including with PI3K inhibitors like copanlisib tandfonline.comnih.govmdpi.com. Preclinical studies have aimed to characterize the mechanisms underlying this resistance. Inherent resistance can be associated with pre-existing factors that interfere with the drug's action mdpi.com. Acquired resistance develops after initial sensitivity to the treatment mdpi.com.

Mechanisms of resistance to PI3K inhibitors can involve the activation of alternative pro-survival signaling pathways mdpi.com. For example, in lymphoma cells, IL6-triggered JAK-STAT signaling has been reported as a critical mechanism underlying resistance to PI3K inhibitors, including copanlisib mdpi.com. In colorectal cancer models, acquired resistance to MEK-PI3K inhibitor combinations has been associated with the appearance of MEK and ERK mutations nih.gov. Alterations in phenotype plasticity can also contribute to tumor cells avoiding immune surveillance frontiersin.org.

While PIK3CA mutations are often considered potential predictors of response to PI3K inhibitors, preclinical studies with copanlisib have shown mixed results regarding this correlation aetna.comoncotarget.commdpi.comascopubs.org. Increased PI3K signaling activity, evaluated through gene expression profiling, has shown a positive correlation with response to copanlisib in some models aetna.comoncotarget.comascopubs.org.

Development of Strategies to Overcome Resistance in Preclinical Models

Preclinical research is actively focused on developing strategies to overcome resistance to copanlisib and other PI3K inhibitors. Combination therapies are a key approach to address resistance, by simultaneously targeting multiple pathways or engaging the immune system tandfonline.comnih.govmdpi.comfrontiersin.org.

Combining copanlisib with agents that target compensatory pathways activated upon PI3K inhibition is a strategy to overcome resistance. For instance, combining PI3K inhibitors with MEK inhibitors aims to counteract the potential for the MAPK pathway to contribute to resistance aacrjournals.orgnih.govnih.gov. Preclinical studies have shown that while a MEK-PI3K inhibitor combination can be synergistic, resistance can still emerge, suggesting the need for further strategies, potentially involving the addition of a third agent like a BCL-2 inhibitor nih.gov.

Overcoming resistance to ICIs by combining them with copanlisib is another area of investigation, leveraging copanlisib's potential to modulate the tumor microenvironment and enhance anti-tumor immunity aacrjournals.orgresearchgate.netresearchgate.netaacrjournals.orgnih.govfrontiersin.org. Strategies to reverse ICI tolerance explored in preclinical models include releasing tumor antigens, enhancing antigen presentation, promoting T-cell infiltration, and reversing T-cell exhaustion frontiersin.org.

Targeting BCL-2 family proteins in combination with PI3K inhibition has shown promise in overcoming resistance, particularly venetoclax resistance, by promoting apoptosis nih.govresearchgate.netdovepress.comdovepress.com.

Further research is needed to fully understand the complex mechanisms of resistance and to develop effective combination strategies that can translate into improved clinical outcomes frontiersin.org.

Future Directions in Copanlisib Research

Investigation of Novel Combinatorial Approaches in Preclinical Settings

Preclinical studies are actively investigating the potential of combining copanlisib (B1663552) with other therapeutic agents to enhance its antitumor activity and overcome resistance mechanisms. Research has shown that combining copanlisib with immune checkpoint inhibitors, such as nivolumab (B1139203) (a PD-1 inhibitor), demonstrates synergy and favorable antitumor immune responses in preclinical models of solid tumors. aacrjournals.orgnih.gov This combination has led to complete tumor regression in models resistant to immune checkpoint inhibitors, suggesting the potential to enhance the efficacy of such therapies. aacrjournals.org

Another promising area of investigation is the combination of copanlisib with venetoclax (B612062), a B-cell lymphoma 2 (BCL2) inhibitor. Preclinical screening identified venetoclax as a strong partner for copanlisib in B-cell lymphomas, with the combination showing enhanced induction of apoptosis. nih.gov This synergy was validated in xenograft models and primary mantle cell lymphoma cells, supporting the rationale for clinical evaluation. nih.gov

Combinations with CDK4/6 inhibitors like palbociclib (B1678290) have also shown promise in preclinical lymphoma models, leading to increased cell cycle arrest. nih.gov Furthermore, studies in gastrointestinal stromal tumors (GIST) have evaluated copanlisib in combination with the KIT inhibitor imatinib (B729). These studies showed that simultaneous inhibition of PI3K and KIT with copanlisib and imatinib resulted in enhanced impairment of cell viability in both imatinib-sensitive and -resistant GIST cell models. aacrjournals.orgnih.gov

In triple-negative breast cancer (TNBC) patient-derived xenograft models, copanlisib has been shown to enhance the cytotoxicity of eribulin (B193375), a chemotherapy agent. aacrjournals.org This combination led to improved tumor growth inhibition regardless of PI3K pathway alterations or sensitivity to eribulin alone, suggesting a potential strategy for TNBC treatment. aacrjournals.org

Preclinical data also suggest that strategies to lower insulin (B600854) levels, such as a ketogenic diet or the use of SGLT-2 inhibitors, could improve sensitivity to PI3K pathway inhibitors like copanlisib by counteracting tumor resistance caused by increased insulin. cancer.govmdpi.com

Exploration of Copanlisib's Therapeutic Potential in Other Malignancies Beyond Lymphoma in Preclinical Models

Beyond its approved indication in follicular lymphoma, preclinical research is exploring copanlisib's activity in a variety of other malignancies. Copanlisib has shown potent antitumor effects in preclinical models of various tumor types with increased PI3K signaling, including HER2-positive and ER-positive breast cancer, chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and biliary cancer. harvard.edu

Studies in breast cancer cell lines and xenografts have demonstrated selective activity of copanlisib in luminal breast cancer and strong combined activity with hormonal blockade and CDK4/6 inhibition in ER-positive breast cancer models. harvard.edu Robust tumor regressions were observed with triple combinations involving copanlisib, palbociclib, and either tamoxifen (B1202) or fulvestrant. harvard.edu

In CLL, copanlisib has shown greater potency in vitro and in vivo compared to other PI3K inhibitors like idelalisib (B1684644) or duvelisib (B560053). harvard.edu

Preclinical investigations in GIST models have demonstrated that single-agent copanlisib has antitumor activity regardless of KIT mutational status or sensitivity to imatinib. aacrjournals.orgnih.gov

Copanlisib is also being investigated in preclinical models of head and neck squamous cell carcinoma (HNSCC), where PI3K signaling is often altered. ascopubs.org Studies in patient-derived xenograft models of HNSCC have shown moderate single-agent activity and improved tumor response when combined with cetuximab in cetuximab-resistant tumors. ascopubs.orgoncotarget.com

Furthermore, copanlisib is being evaluated in preclinical testing consortium models for pediatric osteosarcoma. researchgate.net

Research into Predictive Biomarkers for Response and Resistance to PI3K Inhibition

Identifying predictive biomarkers for response and resistance to PI3K inhibitors, including copanlisib, is a critical area of research to optimize patient selection and improve treatment outcomes. While PIK3CA mutations have shown predictive value for some alpha-selective PI3K inhibitors like alpelisib, the correlation between PIK3CA mutations and response to pan-PI3K inhibitors like copanlisib is not always consistent across all cancer types. ulb.ac.benih.govnih.gov

In HNSCC, while PIK3CA mutation status did not consistently predict response to copanlisib, increased PI3K signaling activity, evaluated through gene expression profiling, showed a positive correlation with response in preclinical models. ascopubs.orgoncotarget.com This suggests that a broader assessment of pathway activation may be more informative than single gene mutations.

Loss of PTEN expression has also been investigated as a potential biomarker, with preclinical data suggesting that cells with PTEN loss might be more sensitive to PI3K/AKT inhibitors. nih.gov However, the role of PTEN loss as a predictive biomarker for copanlisib specifically requires further investigation.

Research is ongoing to identify composite biomarkers, potentially integrating DNA, RNA, and protein expression data, to more precisely assess the activation status of the PI3K/AKT/mTOR pathway and predict response to inhibitors. ulb.ac.benih.gov Advanced technologies are being applied to analyze baseline and post-treatment samples to identify protein markers associated with treatment response and resistance mechanisms. mdpi.com

Mechanisms of acquired resistance to PI3K inhibitors are also being studied, including secondary mutations in the PI3K pathway and activation of alternative signaling pathways. mdpi.comnih.govaacrjournals.org Understanding these mechanisms is crucial for developing strategies to overcome resistance, such as rational drug combinations or next-generation inhibitors. consensus.appresearchgate.net

Development of Next-Generation PI3K Inhibitors with Modified Selectivity or Efficacy Profiles

The development of next-generation PI3K inhibitors aims to address limitations of current agents, such as toxicity and resistance, by developing compounds with improved isoform selectivity or enhanced efficacy profiles. consensus.appdelveinsight.com While copanlisib is a pan-class I inhibitor with predominant activity against PI3Kα and PI3Kδ, research is ongoing to develop inhibitors with different selectivity profiles, including more specific inhibitors targeting individual isoforms or specific mutations within PIK3CA. harvard.edumdpi.com

Efforts are focused on developing inhibitors that can overcome resistance mechanisms that emerge during treatment with existing PI3K inhibitors. For instance, new classes of PI3Kα inhibitors that bind to different regions of the protein are being investigated to overcome resistance-generating mutations. massgeneral.org

The goal is to develop agents with improved therapeutic indices, potentially leading to better tolerability and more durable responses. researchgate.netdelveinsight.com This includes exploring novel inhibitor designs and potentially alternative dosing strategies. consensus.appresearchgate.net

Application of Advanced Systems Biology and Omics Technologies to Elucidate PI3K Pathway Dynamics

Advanced systems biology and various omics technologies (genomics, transcriptomics, proteomics, etc.) are being increasingly applied to gain a deeper understanding of PI3K pathway dynamics in cancer and how they are affected by inhibitors like copanlisib. These technologies can help to:

Elucidate the complex signaling networks regulated by the PI3K pathway and how they interact with other cellular pathways.

Identify novel targets within the PI3K pathway or compensatory pathways that contribute to resistance.

Characterize the tumor microenvironment and immune cell interactions influenced by PI3K inhibition. harvard.eduaacrjournals.orgnih.govresearchgate.netnih.gov

Identify potential biomarkers for response and resistance by analyzing large-scale molecular data from patient samples. ulb.ac.benih.govmdpi.comclinicaltrial.be

Proteomic analysis, for example, is being used to identify protein markers associated with response to PI3K inhibitors in preclinical models. mdpi.com Integrating data from different omics platforms can provide a more comprehensive picture of the biological changes occurring in response to treatment and help to develop more accurate predictive models. ulb.ac.benih.gov Research is also exploring the use of imaging-based assessment platforms, such as radiomics, in conjunction with genomic and other molecular data to predict response and progression. clinicaltrial.be Despite the potential, challenges remain in integrating and interpreting complex multi-omics data to build robust systems biology models. researchgate.net

Q & A

Q. What is the molecular mechanism of action of Aliqopa (copanlisib) in targeting follicular lymphoma, and how can researchers validate its kinase inhibition profile in preclinical models?

- Methodological Answer : this compound selectively inhibits phosphatidylinositol-3-kinase (PI3K) isoforms, primarily PI3K-α and PI3K-δ, disrupting survival signals in malignant B-cells. To validate kinase inhibition, researchers should:

- Perform kinase activity assays (e.g., ADP-Glo™ Kinase Assay) with recombinant PI3K isoforms.

- Use cell viability assays (e.g., MTT or Annexin V/PI staining) in FL-derived cell lines (e.g., SU-DHL-4) to assess dose-dependent apoptosis.

- Conduct western blotting to confirm downstream pathway suppression (e.g., reduced phosphorylation of AKT/mTOR targets) .

Q. How should researchers design preclinical studies to evaluate this compound’s efficacy while minimizing off-target effects in B-cell malignancy models?

- Methodological Answer :

- Use isogenic cell lines with and without PI3K pathway mutations to isolate on-target effects.

- Employ syngeneic murine models of FL to assess tumor regression and immune modulation.

- Include negative controls (e.g., PI3K-β/γ inhibitors) and validate specificity via RNA interference or CRISPR knockout of target isoforms .

Q. What biomarkers are clinically validated for predicting this compound response, and what methodologies are appropriate for validating new biomarkers in translational studies?

- Methodological Answer :

- Validated biomarkers include PIK3CA mutations and elevated serum CXCL13 levels .

- For novel biomarkers, use flow cytometry to quantify PD-1/PD-L1 expression in tumor-infiltrating lymphocytes or NGS panels (e.g., Illumina TruSight™) to identify somatic mutations correlated with treatment resistance .

Advanced Research Questions

Q. How can conflicting survival data from this compound clinical trials be reconciled through advanced statistical methods?

- Methodological Answer :

- Apply Bayesian hierarchical models to account for heterogeneity in patient subgroups (e.g., prior therapy lines, genomic profiles).

- Use Kaplan-Meier analysis with stratified log-rank tests to compare progression-free survival (PFS) across cohorts.

- Perform sensitivity analyses to adjust for confounding variables (e.g., baseline tumor burden, comorbidities) .

Q. What integrative genomic analysis strategies using platforms like cBioPortal can identify resistance mechanisms to this compound in relapsed FL patients?

- Methodological Answer :

- Query the cBioPortal for mutational signatures in FL cohorts (e.g., TCGA) and cross-reference with this compound-treated patients showing primary resistance.

- Use OncoPrint to visualize co-occurring mutations (e.g., PTEN loss, MYD88 mutations) and Pathway Commons to map dysregulated pathways.

- Validate findings via CRISPR-Cas9 screens in resistant cell lines .